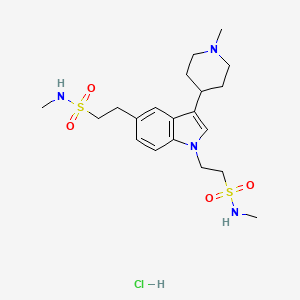

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a chemical compound with the molecular formula C20H33ClN4O4S2 and a molecular weight of 493.1 g/mol . It is primarily used as a research chemical and is not intended for human or veterinary use . This compound is a derivative of naratriptan, a medication commonly used to treat migraines by acting as a selective 5-HT1 receptor subtype agonist .

Preparation Methods

The synthesis of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride involves multiple steps, starting with the preparation of the core naratriptan structure. The synthetic route typically includes:

Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Sulfonamide Formation:

Methylation: The final step involves the methylation of the sulfonamide to obtain the desired compound.

Chemical Reactions Analysis

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is similar to that of naratriptan. It acts as a selective agonist of serotonin (5-HT) type 1B and 1D receptors. This action leads to:

Vasoconstriction: Constriction of cranial blood vessels, which helps alleviate migraine symptoms.

Inhibition of Neurotransmitter Release: Inhibition of the release of pro-inflammatory neuropeptides, reducing inflammation and pain.

Modulation of Pain Pathways: Direct inhibition of trigeminal nuclei cell excitability, which plays a role in pain modulation.

Comparison with Similar Compounds

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride can be compared with other triptan derivatives, such as:

Sumatriptan: Another 5-HT1 receptor agonist used for migraine treatment.

Rizatriptan: Known for its rapid absorption and quick relief of migraine symptoms.

Zolmitriptan: Similar to naratriptan in terms of receptor affinity but differs in its pharmacokinetic profile and side effect profile.

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is unique due to its specific sulfonamide substitution, which may confer distinct pharmacological properties and research applications.

Biological Activity

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a derivative of naratriptan, a well-known triptan used primarily for the treatment of migraines. This compound is characterized by its unique molecular structure, which enhances its biological activity and therapeutic potential. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical studies, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula C20H33ClN4O4S2 and features a sulfonamide moiety that may influence its pharmacological properties. The compound's structure includes:

- Molecular Weight : 432.09 g/mol

- Solubility : Water solubility is approximately 0.114 mg/mL .

- Chemical Characteristics : The presence of a methylsulfamoyl group potentially enhances its interaction with serotonin receptors.

Naratriptan, and by extension its derivative this compound, acts primarily as an agonist at the 5-HT_1B and 5-HT_1D serotonin receptor subtypes. This action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are critical in alleviating migraine symptoms.

Comparative Efficacy Table

| Study Type | Treatment | Efficacy (%) | Comparison Group | P-value |

|---|---|---|---|---|

| Acute Treatment | Naratriptan 2.5 mg | 68 | Placebo | <0.001 |

| Short-term Prevention | Naratriptan 1 mg | 38 | Placebo | <0.05 |

| Menstrual Migraine Prevention | Naratriptan (1 mg) | 11 | Placebo (3%) | <0.05 |

Safety Profile

The safety profile of naratriptan has been well-documented, with adverse events typically being mild and comparable to placebo. Common side effects include dizziness, fatigue, and nausea, but no serious drug-related adverse events were reported in trials . The introduction of the methylsulfamoyl group may alter the safety profile slightly but requires further investigation.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, extrapolating from naratriptan's extensive use provides valuable insights:

- Case Study Example : A patient experiencing chronic migraines reported significant improvement in frequency and severity after switching from traditional triptans to naratriptan-based therapies, suggesting enhanced efficacy potentially due to structural modifications.

Properties

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O4S2.ClH/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2;/h4-5,14-15,17,21-22H,6-13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKSFSCBFBXCJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858088 |

Source

|

| Record name | 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-26-7 |

Source

|

| Record name | 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.